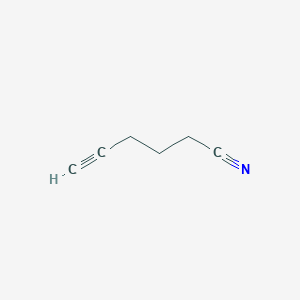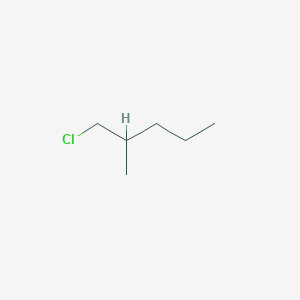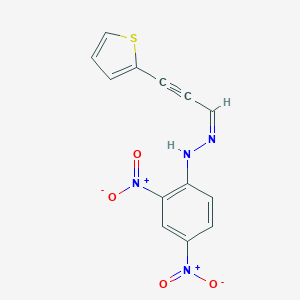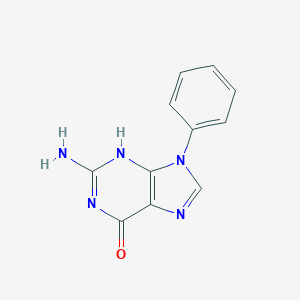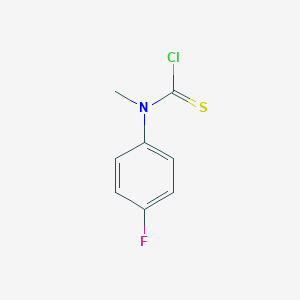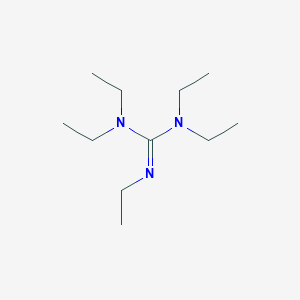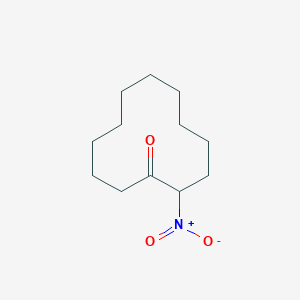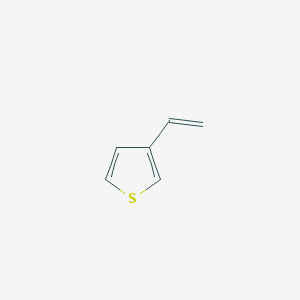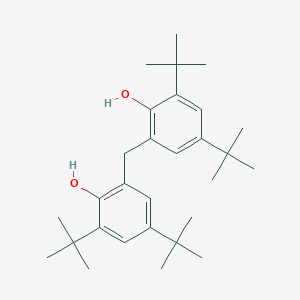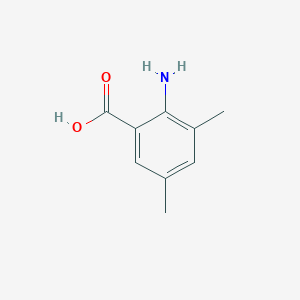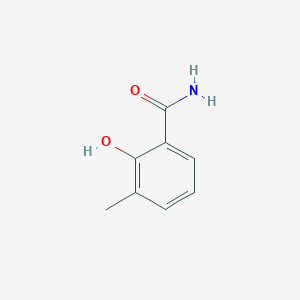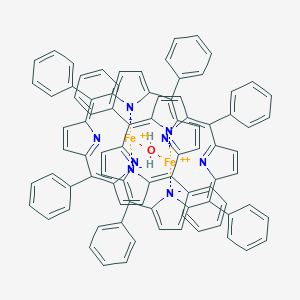
Eisen(III)-meso-Tetraphenylporphin-μ-Oxo-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron (III) meso-tetraphenylporphine-MU-oxo dimer is an organometallic compound with the molecular formula C88H58Fe2N8O. It is characterized by its purple crystalline appearance and is insoluble in water . This compound is known for its catalytic properties and is used in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Iron (III) meso-tetraphenylporphine-MU-oxo dimer has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of thin films, LED manufacturing, and other industrial processes.
Wirkmechanismus
Target of Action
The primary target of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is organic molecules . This compound is widely used as a catalyst in the oxidation reactions of these molecules .
Mode of Action
Iron (III) meso-tetraphenylporphine-MU-oxo dimer interacts with its targets (organic molecules) through catalysis. As a catalyst, it speeds up the oxidation reactions of organic molecules without being consumed in the process
Biochemical Pathways
The compound affects the biochemical pathways involved in the oxidation reactions of organic molecules . By acting as a catalyst, it facilitates these reactions, leading to the formation of oxidized products. The downstream effects of these reactions depend on the specific organic molecules involved and the context of the biochemical pathway.
Result of Action
The primary result of the action of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is the accelerated oxidation of organic molecules . This can lead to various molecular and cellular effects depending on the specific organic molecules and the context of the reaction.
Action Environment
The action, efficacy, and stability of Iron (III) meso-tetraphenylporphine-MU-oxo dimer can be influenced by various environmental factors. For instance, it is recommended to store the compound under nitrogen, protected from light, and at 2-8°C to maintain its stability . The compound is also insoluble in water , which may influence its action and efficacy in aqueous environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iron (III) meso-tetraphenylporphine-MU-oxo dimer typically involves the reaction of tetraphenylporphyrin (H2TPP) with ferrous chloride (FeCl2) in the presence of oxygen. The reaction proceeds as follows :
H2TPP+FeCl2+41O2→Fe(TPP)Cl+HCl+21H2O
The resulting Iron (III) meso-tetraphenylporphine chloride can then be converted to the MU-oxo dimer by reacting with a base such as sodium hydroxide (NaOH):
2Fe(TPP)Cl+2NaOH→[Fe(TPP)]2O+2NaCl+H2O
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Iron (III) meso-tetraphenylporphine-MU-oxo dimer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halides or pseudohalides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iron-oxo species, while reduction can produce iron(II) complexes .
Vergleich Mit ähnlichen Verbindungen
- Iron (III) meso-tetraphenylporphine chloride
- Iron (III) meso-tetraphenylporphine acetate
- Iron (III) meso-tetraphenylporphine nitrate
Comparison: Iron (III) meso-tetraphenylporphine-MU-oxo dimer is unique due to its MU-oxo bridging structure, which imparts distinct catalytic properties compared to its monomeric counterparts. This bridging structure enhances its stability and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFKJCUSDKAMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H58Fe2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

